



Application Notes and Protocols: Copper-Catalyzed y-Selective Borylation of Allylic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Allylboronic acid	
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This document provides detailed application notes and experimental protocols for the coppercatalyzed y-selective borylation of allylic carbonates. This transformation is a powerful tool for the synthesis of allylboronates, which are versatile intermediates in organic synthesis, particularly for the stereoselective construction of homoallylic alcohols.

Introduction

The copper-catalyzed substitution of allylic carbonates with a diboron reagent provides an efficient and highly selective method for the synthesis of allylboronates. A key feature of this reaction is the preferential introduction of the boryl group at the y-position relative to the leaving carbonate group.[1][2] This methodology is notable for its operational simplicity, mild reaction conditions, and tolerance of various functional groups.[2][3] Furthermore, the use of chiral substrates or chiral ligands enables the synthesis of optically active allylboronates with high stere fidelity.[1][2][4]

Reaction Mechanism

The reaction is proposed to proceed through a catalytic cycle involving a copper(I)-boryl intermediate. The cycle is initiated by the reaction of a copper(I) alkoxide with a diboron reagent to form the active Cu-B species.[5] This copper-boryl species then undergoes a formal

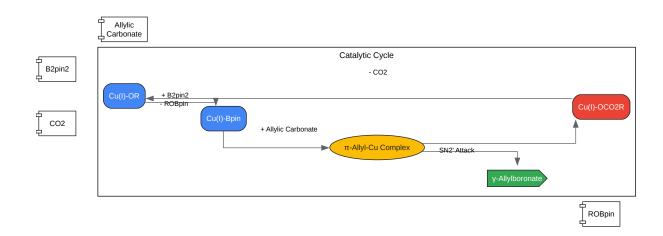


Methodological & Application

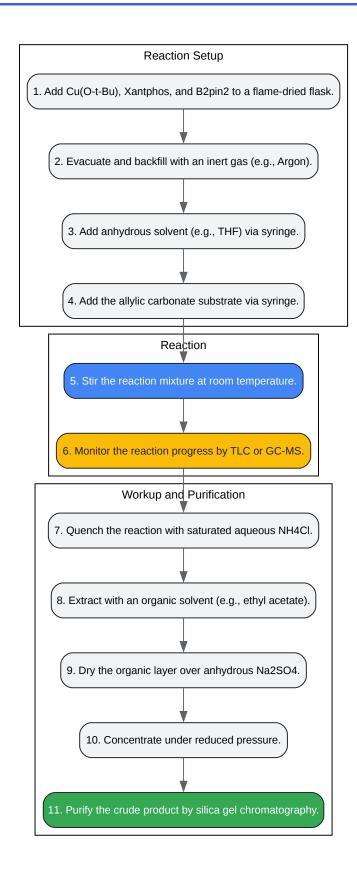
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SN2' reaction with the allylic carbonate, leading to the y-borylated product and a copper carbonate. Decarboxylation of the copper carbonate regenerates the copper alkoxide, thus closing the catalytic cycle.[1]









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- To cite this document: BenchChem. [Application Notes and Protocols: Copper-Catalyzed γ-Selective Borylation of Allylic Carbonates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609749#copper-catalyzed-selective-borylation-of-allylic-carbonates]

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